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molecular formula C8H10N2O3 B1631223 2,3,5-Trimethyl-4-nitropyridine 1-oxide CAS No. 86604-79-7

2,3,5-Trimethyl-4-nitropyridine 1-oxide

Cat. No. B1631223
M. Wt: 182.18 g/mol
InChI Key: YMBLTOGTYNFTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

To 98% sulfuric acid (4.93 kg, 49.3 mol), 2,3,5-trimethylpyridine1-oxide (1.38 kg, 10.1 mol) was added. After 97% nitric acid (1.44 kg) was added dropwise thereto over 50 minutes, the mixture was heated at 85° C. for 4 hours. The reaction mixture was poured to a mixture of ammonium hydrogen carbonate (10.6 kg) and water (9.0 L). The mixture was extracted with ethyl acetate (3.0 L×3). The obtained organic layer was concentrated and dried under vacuum overnight to obtain a desired product (1.50 kg).
Quantity
4.93 kg
Type
reactant
Reaction Step One
Quantity
1.38 kg
Type
reactant
Reaction Step One
Quantity
1.44 kg
Type
reactant
Reaction Step Two
Name
ammonium hydrogen carbonate
Quantity
10.6 kg
Type
reactant
Reaction Step Three
Name
Quantity
9 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH3:6][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([CH3:14])=[CH:9][N+:8]=1[O-:15].[N+:16]([O-])([OH:18])=[O:17].C(=O)([O-])O.[NH4+]>O>[CH3:6][C:7]1[C:12]([CH3:13])=[C:11]([N+:16]([O-:18])=[O:17])[C:10]([CH3:14])=[CH:9][N+:8]=1[O-:15] |f:3.4|

Inputs

Step One
Name
Quantity
4.93 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1.38 kg
Type
reactant
Smiles
CC1=[N+](C=C(C=C1C)C)[O-]
Step Two
Name
Quantity
1.44 kg
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ammonium hydrogen carbonate
Quantity
10.6 kg
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]
Name
Quantity
9 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3.0 L×3)
CONCENTRATION
Type
CONCENTRATION
Details
The obtained organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
CC1=[N+](C=C(C(=C1C)[N+](=O)[O-])C)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 kg
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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